molecular formula C49H76O19 B12409047 Escin Ie

Escin Ie

Cat. No.: B12409047
M. Wt: 969.1 g/mol
InChI Key: DMOITSDMIOZNIQ-SDDXPSMISA-N
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Description

Escin Ie is a natural mixture of triterpenoid saponins derived from the seeds of the horse chestnut tree, Aesculus hippocastanum. It is known for its potent anti-inflammatory, anti-edematous, and venotonic properties. This compound is primarily used in the treatment of chronic venous insufficiency, edema, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Escin Ie is typically extracted from the seeds of Aesculus hippocastanum. The extraction process involves several steps, including defatting the seeds, extracting the saponins with a suitable solvent (such as ethanol or methanol), and purifying the extract through various chromatographic techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction and purification processes. The seeds are first cleaned and ground into a fine powder. The powder is then subjected to solvent extraction, followed by filtration and concentration. The concentrated extract is further purified using techniques such as column chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Escin Ie undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered pharmacological properties .

Scientific Research Applications

Escin Ie has a wide range of scientific research applications, including:

Mechanism of Action

Escin Ie exerts its effects through several mechanisms:

    Anti-inflammatory: Inhibits the release of pro-inflammatory cytokines and reduces the permeability of blood vessels.

    Anti-edematous: Promotes venous drainage and reduces tissue edema by enhancing the integrity of capillary walls.

    Venotonic: Increases the tone of veins and improves blood flow.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Escin Ie

This compound is unique due to its specific isomeric composition and its potent pharmacological effects. It is particularly effective in reducing inflammation and edema, making it a valuable compound in medical and industrial applications .

Properties

Molecular Formula

C49H76O19

Molecular Weight

969.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C49H76O19/c1-10-22(2)41(62)68-38-39(63-23(3)53)49(21-52)25(17-44(38,4)5)24-11-12-28-45(6)15-14-30(46(7,20-51)27(45)13-16-47(28,8)48(24,9)18-29(49)54)65-43-37(34(58)33(57)36(66-43)40(60)61)67-42-35(59)32(56)31(55)26(19-50)64-42/h10-11,25-39,42-43,50-52,54-59H,12-21H2,1-9H3,(H,60,61)/b22-10+/t25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36-,37+,38-,39-,42-,43+,45-,46+,47+,48+,49-/m0/s1

InChI Key

DMOITSDMIOZNIQ-SDDXPSMISA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)OC(=O)C

Origin of Product

United States

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